N-[[4-(3-chlorophenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide
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Description
N-[[4-(3-chlorophenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide is a useful research compound. Its molecular formula is C33H29ClN6O4S2 and its molecular weight is 673.2. The purity is usually 95%.
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Scientific Research Applications
Computational and Pharmacological Evaluation
Research has demonstrated the computational and pharmacological potential of novel derivatives, including heterocyclic compounds like oxadiazole and pyrazoles, for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These derivatives have shown binding and moderate inhibitory effects in assays targeting epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX). Specifically, certain compounds exhibit good affinity for COX-2 and 5-LOX, correlating to their analgesic and anti-inflammatory effects, while others demonstrate antioxidant potential and potent toxicity assessment and tumor inhibition properties (Faheem, 2018).
Antimicrobial Agents Synthesis
Another area of application is the synthesis of formazans from Mannich bases of thiadiazole derivatives as antimicrobial agents. These compounds have shown moderate antimicrobial activity against pathogenic bacterial strains such as Escherichia coli and Salmonella typhi, and fungal strains like Aspergillus niger, Penicillium species, and Candida albicans. This suggests potential for the development of new antimicrobial therapies (Sah et al., 2014).
Anticancer and HIV Properties
The design and synthesis of new series of pyrazolines based thiazolidin-4-one derivatives have been explored for their properties against cancer and HIV. Compounds in this series have exhibited excellent anticancer and HIV properties compared to reference compounds, highlighting the compound's relevance in drug development for these diseases (Patel et al., 2013).
Acetylcholinesterase Inhibition
Synthesis of 5-substituted-1,3,4-oxadiazole-2yl derivatives and their screening against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase enzymes (LOX) has been conducted. The results indicated that these compounds are relatively more active against AChE, suggesting potential applications in treating diseases related to cholinesterase inhibition (Rehman et al., 2013).
Properties
IUPAC Name |
N-[[4-(3-chlorophenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H29ClN6O4S2/c1-43-25-14-12-22(13-15-25)28-18-27(29-11-6-16-45-29)38-40(28)32(42)21-46-33-37-36-30(39(33)24-8-5-7-23(34)17-24)19-35-31(41)20-44-26-9-3-2-4-10-26/h2-17,28H,18-21H2,1H3,(H,35,41) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REQWJGOQSLSBGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3C4=CC(=CC=C4)Cl)CNC(=O)COC5=CC=CC=C5)C6=CC=CS6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H29ClN6O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
673.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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